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Compound of Interest

Compound Name: 2-Hydroxyvaleric acid

Cat. No.: B7734567 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxyvaleric acid (also known as 2-hydroxypentanoic acid) is a five-carbon

alpha-hydroxy acid. Its chemical formula is C₅H₁₀O₃, and it has a monoisotopic molecular

weight of 118.0630 g/mol .[1] As an endogenous metabolite, its presence in biological fluids

can be indicative of certain metabolic states, including lactic acidosis.[2] A thorough

understanding of its spectral properties is essential for its accurate identification and

quantification in complex biological matrices and for its use in chemical synthesis and drug

development. This guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of 2-
Hydroxyvaleric acid, along with detailed experimental protocols and its metabolic context.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of 2-Hydroxyvaleric acid, as well as for elucidating its structure through

fragmentation analysis.

Data Presentation: Mass Spectrometry
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Parameter Value Source

Molecular Formula C₅H₁₀O₃ HMDB

Monoisotopic Mass 118.0630 u HMDB

m/z (Positive Mode) 119.0703 [M+H]⁺ Princeton[1]

m/z (Negative Mode) 117.0557 [M-H]⁻ Princeton[1]

Key GC-MS Fragments (EI)
m/z 73, 45 (Base Peak), 85,

117
PubChem[3]

Note: Fragmentation patterns are highly dependent on the ionization method used (e.g.,

Electron Ionization (EI), Electrospray Ionization (ESI)).

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic

acid and hydroxyl groups of 2-Hydroxyvaleric acid must be derivatized. A common method

is trimethylsilylation.

Lyophilize the aqueous sample to complete dryness.

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Add 50 µL of pyridine as a catalyst.

Incubate the mixture at 70°C for 60 minutes.

GC Conditions:

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

Injector Temperature: 250°C.
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Oven Program: Start at 70°C, hold for 2 minutes. Ramp up to 280°C at a rate of

10°C/minute. Hold at 280°C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

Injection Volume: 1 µL (splitless injection).

MS Conditions (Electron Ionization - EI):

Ion Source Temperature: 230°C.

Electron Energy: 70 eV.

Mass Range: Scan from m/z 40 to 600.

Solvent Delay: 5 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Hydroxyvaleric acid. The following data is based on predicted spectra, as experimentally

derived and assigned public data is not readily available.

Data Presentation: Predicted NMR Data
Structure and Proton/Carbon Numbering:

Table 2.1: Predicted ¹H NMR Chemical Shifts (Solvent: D₂O)

Proton Position
Chemical Shift (δ)
ppm

Multiplicity Integration

H2 4.15 Triplet (t) 1H

H3 (a/b) 1.65 - 1.80 Multiplet (m) 2H

H4 (a/b) 1.35 - 1.50 Multiplet (m) 2H

H5 0.92 Triplet (t) 3H
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Table 2.2: Predicted ¹³C NMR Chemical Shifts (Solvent: D₂O)

Carbon Position Chemical Shift (δ) ppm

C1 (C=O) 180.5

C2 (CH-OH) 71.0

C3 (CH₂) 35.5

C4 (CH₂) 19.0

C5 (CH₃) 13.8

Source: Predicted data from Human Metabolome Database (HMDB) and NP-MRD.[4]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:

Dissolve 5-10 mg of 2-Hydroxyvaleric acid in 0.6 mL of a suitable deuterated solvent

(e.g., Deuterium oxide (D₂O), Methanol-d₄, or Chloroform-d).

If using D₂O, lyophilize the sample from H₂O and reconstitute in D₂O two to three times to

exchange the acidic -OH and -COOH protons.

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or

Tetramethylsilane (TMS), depending on the solvent.

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters (Example: 500 MHz instrument):

¹H NMR:

Pulse Program:zg30 (or similar for quantitative 1D proton).

Spectral Width: 12-16 ppm.

Acquisition Time: ~3 seconds.
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Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR:

Pulse Program:zgpg30 (proton-decoupled).

Spectral Width: 200-220 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation.

Phase and baseline correct the spectra.

Calibrate the chemical shift axis using the internal standard.

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In 2-
Hydroxyvaleric acid, the key functional groups are the carboxylic acid and the secondary

alcohol.

Data Presentation: IR Spectroscopy
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Vibrational Mode
Characteristic Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (Alcohol) 3550 - 3200 Strong, Broad

O-H Stretch (Carboxylic Acid) 3300 - 2500 Very Broad

C-H Stretch (sp³) 3000 - 2850 Medium-Strong

C=O Stretch (Carboxylic Acid) 1730 - 1700 Strong, Sharp

C-O Stretch 1300 - 1000 Medium-Strong

Interpretation: The IR spectrum of 2-Hydroxyvaleric acid is expected to be dominated by a

very broad trough extending from approximately 3500 cm⁻¹ to 2500 cm⁻¹, which arises from

the overlapping O-H stretching vibrations of the alcohol and the hydrogen-bonded carboxylic

acid.[5] A strong, sharp peak around 1715 cm⁻¹ will indicate the carbonyl (C=O) stretch.[5][6]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation:

If the sample is a solid, place a small amount directly onto the ATR crystal.

If the sample is a liquid or oil, apply a single drop to the crystal.

Ensure the crystal is clean before and after the measurement using an appropriate solvent

(e.g., isopropanol) and a soft lens tissue.

FTIR Spectrometer Parameters:

Technique: Attenuated Total Reflectance (ATR).

Crystal: Diamond or Germanium.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 32-64.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Visualizations: Workflows and Biological Context
Experimental Workflow for Spectral Characterization
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Caption: Workflow for the comprehensive spectral characterization of 2-Hydroxyvaleric acid.

Metabolic Context of 2-Hydroxyvaleric Acid
While not part of a classical signaling pathway, 2-Hydroxyvaleric acid serves as a biomarker

for disruptions in metabolic pathways.
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Caption: Role of 2-Hydroxyvaleric acid as a biomarker in metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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